molecular formula C19H19NO5S B11416284 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(4-methoxyphenyl)benzamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(4-methoxyphenyl)benzamide

Cat. No.: B11416284
M. Wt: 373.4 g/mol
InChI Key: AAMOHMWUGPFPPI-UHFFFAOYSA-N
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Description

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-METHOXY-N-(4-METHOXYPHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a thiophene ring with a dioxido group and methoxy-substituted benzamide moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-METHOXY-N-(4-METHOXYPHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is formed through cyclization reactions.

    Introduction of the dioxido group: The thiophene ring is then oxidized to introduce the dioxido group, often using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the methoxy-substituted benzamide moieties: The final step involves the coupling of methoxy-substituted benzamide groups to the thiophene ring, typically using amide bond formation reactions with reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-METHOXY-N-(4-METHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The dioxido group can be reduced back to the thiophene ring using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can regenerate the thiophene ring.

Scientific Research Applications

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-METHOXY-N-(4-METHOXYPHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-METHOXY-N-(4-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The dioxido group and methoxy-substituted benzamide moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-METHOXY-N-(4-METHOXYPHENYL)BENZAMIDE is unique due to its specific combination of functional groups and molecular structure

Properties

Molecular Formula

C19H19NO5S

Molecular Weight

373.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C19H19NO5S/c1-24-17-7-3-14(4-8-17)19(21)20(16-11-12-26(22,23)13-16)15-5-9-18(25-2)10-6-15/h3-12,16H,13H2,1-2H3

InChI Key

AAMOHMWUGPFPPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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